molecular formula C38H62O10 B2863186 Peniciside CAS No. 1367350-29-5

Peniciside

Cat. No.: B2863186
CAS No.: 1367350-29-5
M. Wt: 678.904
InChI Key: IFFDZLRWLNUFOX-UHFFFAOYSA-N
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Description

Peniciside is a new fernene triterpenoid glycoside . It was isolated from the EtOAc extract of the solid-state fermented rice culture of the fungus Penicillium sp. 169 . It is the first example of a fernene triterpenoid glycoside with two hydroxyls at C-19 and C-20 .


Synthesis Analysis

This compound was isolated from the ethyl acetate extract of the solid-state fermented rice culture of the fungus Penicillium sp. 169 . Its structure was elucidated on the basis of spectroscopic analysis .


Molecular Structure Analysis

The absolute configuration of this compound was determined by X-ray crystallographic analysis and chemical methods . It is a fernene triterpenoid glycoside with two hydroxyls at C-19 and C-20 .

Scientific Research Applications

Discovery and Structural Analysis

Peniciside, a new fernene triterpenoid glycoside, was discovered in the fungus Penicillium sp. 169. It is notable for being the first example of a fernene triterpenoid glycoside with two hydroxyls at C-19 and C-20. Its structure and absolute configuration were elucidated using spectroscopic analysis, X-ray crystallographic analysis, and chemical methods (Yuan et al., 2012).

Historical Overview of Penicillin

While not directly about this compound, an understanding of the broader context of penicillin research is informative. A historical report explores penicillin's unique biological properties, such as its high toxicity to certain bacteria and tolerance by mammalian organisms. The report underscores the challenges in synthesizing penicillin chemically on a commercial scale, a quest that has significantly influenced the field of antibiotic research (Mitchell, 1949).

Proteomic Study of Penicillin Producer

Research into the proteomics of Penicillium chrysogenum, the fungus used to produce penicillin, has illuminated the synthesis and regulation mechanisms of penicillin. This paper highlights the role of proteomics in studying protein expression, which is critical for understanding the biosynthesis of compounds like penicillin and potentially this compound (Wang et al., 2015).

Properties

IUPAC Name

[1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O10/c1-18(2)25-27(42)29(44)31-35(25,6)14-15-37(8)21-10-11-24-34(4,5)32(48-33-30(45)28(43)26(41)23(17-39)47-33)22(46-19(3)40)16-36(24,7)20(21)12-13-38(31,37)9/h12,18,21-33,39,41-45H,10-11,13-17H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFDZLRWLNUFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(C2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)C)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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